
Methyl 4-amino-3-bromo-5-methoxybenzoate
Overview
Description
Methyl 4-amino-3-bromo-5-methoxybenzoate is a substituted benzoate ester featuring a benzene ring with three distinct functional groups: an amino (-NH₂) group at the para position (C4), a bromo (-Br) group at the meta position (C3), and a methoxy (-OCH₃) group at the ortho position (C5). The methyl ester (-COOCH₃) at C1 completes the structure. The amino group enables further functionalization (e.g., amide coupling or diazotization), while the bromo substituent offers reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
Scientific Research Applications
Methyl 4-amino-3-bromo-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have been investigated for their potential as enzyme inhibitors.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-bromo-5-methoxybenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The following table summarizes key structural differences between Methyl 4-amino-3-bromo-5-methoxybenzoate and related compounds identified in the literature:
Key Observations:
- Substituent Positions : The position of bromo and methoxy groups significantly influences reactivity and applications. For example, in Methyl 2-bromo-5-methoxybenzoate (ASM2733), the bromo group at C2 may render it less sterically hindered for nucleophilic substitution compared to the C3-bromo in the target compound.
- Amino Group: The presence of the amino group in the target compound distinguishes it from analogs like ASM2733, enabling unique reactivity (e.g., electrophilic aromatic substitution or hydrogen bonding in crystal packing).
- Core Structure : The triazine-containing compound from highlights how heterocyclic cores alter applications (e.g., agrochemicals or coordination chemistry) compared to simple benzoates.
Physical and Environmental Properties
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:
- Polarity: The amino group in the target compound likely enhances solubility in polar solvents (e.g., water or ethanol) compared to non-amino analogs.
- Environmental Persistence: Compounds like those in with bulky substituents (e.g., benzyloxy) may exhibit greater environmental persistence due to reduced biodegradability. However, the target compound’s amino group could increase susceptibility to oxidative degradation.
Biological Activity
Methyl 4-amino-3-bromo-5-methoxybenzoate (CAS Number: 762292-57-9) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound features a unique combination of functional groups, including an amino group, a bromine atom, and a methoxy group, which contribute to its reactivity and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 245.09 g/mol. Its structural characteristics allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The presence of the bromine atom enables this compound to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Reduction and Oxidation Reactions: The amino group can be reduced or oxidized under specific conditions, allowing for the synthesis of various derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition:
The compound has been studied for its potential as an enzyme inhibitor. It interacts with various enzymes by forming hydrogen bonds with active sites, thereby affecting their catalytic activity. This mechanism is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways.
2. Anticancer Properties:
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Activity:
The compound's potential anti-inflammatory effects have been explored, indicating its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction: The amino group can form hydrogen bonds with enzymes, while the bromine can participate in halogen bonding, enhancing binding affinity and specificity.
- Cellular Pathway Modulation: The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-amino-3-chloro-5-methoxybenzoate | Chlorine instead of Bromine | Potentially less reactive due to weaker halogen bonding capabilities . |
Methyl 4-amino-3-bromo-5-hydroxybenzoate | Hydroxy group instead of Methoxy | Enhanced solubility but altered reactivity . |
Methyl 3-bromo-4-methoxybenzoate | Lacks amino group | Limited biological activity compared to derivatives with amino functionality . |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 4-amino-3-bromo-5-methoxybenzoate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sequential functionalization of the benzoate scaffold. For example:
- Step 1 : Bromination at the meta-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-bromination.
- Step 2 : Introduction of the amino group via catalytic hydrogenation (e.g., Pd/C in ethanol) or nucleophilic substitution with ammonia derivatives.
- Step 3 : Methoxy group installation via alkylation (e.g., methyl iodide with K₂CO₃ in acetone).
Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry or solvent polarity to minimize side products like dehalogenated intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer : A combination of spectroscopic and crystallographic methods is recommended:
- NMR : ¹H/¹³C NMR to identify chemical shifts for bromine (δ ~7.2 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm).
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and substituent positions, critical for verifying regioselectivity in synthesis. SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical MW: 274.06 g/mol) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in electrophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. For this compound:
- The amino group is electron-donating (+M effect), activating the para position.
- Bromine’s electron-withdrawing (-I effect) deactivates the ring but directs incoming electrophiles to the ortho/para positions relative to itself.
- Methoxy groups influence steric hindrance. Exact exchange functionals (e.g., hybrid DFT) improve accuracy in predicting reaction pathways .
Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?
- Answer : Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers (e.g., hindered rotation of the methoxy group).
- 2D NMR : HSQC/HMBC correlations clarify through-space and through-bond interactions.
- Purification : Re-crystallization (e.g., ethyl acetate/hexane) or preparative HPLC removes byproducts like Methyl 4-amino-5-bromo-3-methoxybenzoate, a regioisomer .
Q. What strategies mitigate side reactions during amino group introduction in the presence of bromine?
- Answer :
- Protection/Deprotection : Temporarily protect the amino group as an acetyl derivative (e.g., acetylation with acetic anhydride) before bromination to prevent oxidation .
- Catalytic Systems : Use Pd/C with H₂ at low pressure (1–2 atm) to avoid dehalogenation.
- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to optimize temperature and catalyst loading .
Q. How do substituent positions in analogs (e.g., Methyl 4-amino-2-bromobenzoate) affect biological activity?
- Answer : Structure-Activity Relationship (SAR) studies reveal:
- Position 3 Bromine : Enhances electrophilicity for nucleophilic attack (e.g., in enzyme inhibition).
- Position 5 Methoxy : Increases lipophilicity, improving membrane permeability.
- Comparative assays (e.g., IC₅₀ in enzyme inhibition) show analogs with bromine at position 3 exhibit 2–3× higher activity than those at position 2 .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Answer : Common challenges include:
- Purification : Column chromatography becomes impractical; switch to fractional crystallization or continuous-flow reactors.
- Exothermic Reactions : Use jacketed reactors with controlled cooling during bromination.
- Byproduct Formation : Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, reaction time) to minimize impurities .
Q. Methodological Notes
- Experimental Design : Always include control reactions (e.g., omitting catalysts) to validate mechanistic assumptions.
- Data Interpretation : Cross-validate computational predictions (DFT) with experimental kinetics .
- Safety : Follow GHS guidelines for handling brominated compounds (e.g., use fume hoods, avoid skin contact) .
Preparation Methods
Esterification of 4-amino-3-bromo-5-methoxybenzoic acid
- Reaction: The carboxylic acid group is converted to the methyl ester by refluxing with methanol in the presence of a strong acid catalyst such as sulfuric acid.
- Conditions: Reflux under acidic conditions for several hours ensures complete esterification.
- Purification: The crude ester is purified by recrystallization from ethanol or other suitable solvents to yield pure methyl 4-amino-3-bromo-5-methoxybenzoate.
Bromination and Functional Group Installation
- Bromination: When starting from a non-brominated precursor, bromination is performed using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at low temperatures (0–5°C) to achieve regioselective bromination at the 3-position without over-bromination.
- Amino Group Introduction: The amino group can be introduced by catalytic hydrogenation of a nitro precursor using hydrogen gas and palladium on carbon (Pd/C) catalyst in ethanol or by nucleophilic substitution with ammonia derivatives.
- Methoxy Group Installation: The methoxy substituent is typically introduced via methylation of a hydroxy group using methyl iodide and potassium carbonate in acetone.
Protection and Deprotection Strategies
- To prevent side reactions during bromination or other steps, the amino group may be temporarily protected as an acetamide by acetylation with acetic anhydride in dichloromethane at low temperature (0–10°C).
- After bromination, the protecting group is removed under mild conditions to regenerate the free amino group.
Industrial Scale Considerations
- Large-scale synthesis employs continuous flow reactors and optimized reaction parameters to maximize yield and minimize by-products.
- Purification at scale often uses fractional crystallization or chromatography techniques adapted for bulk processing.
- Temperature control and reaction monitoring (e.g., TLC, HPLC) are critical to avoid dehalogenation or overreaction.
Step | Reagents/Conditions | Notes |
---|---|---|
Esterification | Methanol, H₂SO₄, reflux | Acid-catalyzed esterification |
Bromination | N-bromosuccinimide (NBS), DMF, 0–5°C | Regioselective bromination |
Amino group introduction | H₂, Pd/C catalyst, ethanol | Catalytic hydrogenation of nitro group |
Methoxy group installation | Methyl iodide, K₂CO₃, acetone | Alkylation of hydroxy group |
Protection (optional) | Acetic anhydride, dichloromethane, 0–10°C | Protect amino group as acetamide |
Deprotection | Mild acidic or basic hydrolysis | Regenerate free amino group |
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking reaction progress and optimizing reaction times and temperatures.
- Spectroscopic Confirmation: Nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and single-crystal X-ray diffraction (XRD) are used to confirm the molecular structure and regioselectivity of substitution.
- Computational Studies: Density Functional Theory (DFT) calculations help predict reactivity patterns, especially the influence of substituents on electrophilic aromatic substitution.
- Side Reaction Mitigation: Protection of the amino group and careful control of hydrogenation conditions prevent dehalogenation and unwanted side products.
- Scale-Up Challenges: Exothermic bromination requires controlled cooling; purification methods must be adapted from chromatography to crystallization for industrial feasibility.
Step | Reaction Description | Yield (%) | Key Notes |
---|---|---|---|
1 | Acetylation of methyl o-hydroxy-p-aminobenzoate | 72.4 | Protect amino group |
2 | Chlorination with N-chlorosuccinimide | 93.9 | Halogenation at desired position |
3 | Iodination with benzyltrimethylammoniumdichloroiodate | 85.8 | Further halogenation |
4 | Deprotection and esterification | Variable | Final methyl ester formation |
Note: This example is adapted from related halogenated benzoate syntheses and illustrates protection, halogenation, and esterification steps relevant to the target compound.
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCZYCMVFZROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624790 | |
Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762292-57-9 | |
Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.